Heparin Lithium salt

Description

trans-Cinnamic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Cinnamic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Cinnamic acid is a natural product found in Ipomoea leptophylla, Camellia sinensis, and other organisms with data available.

Cinnamic acid has the formula C6H5CHCHCOOH and is an odorless white crystalline acid, which is slightly soluble in water. It has a melting point of 133 degree centigrade and a boiling point of 300 degree centigrade.

Cinnamic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

See also: Cinnamon (part of); Chinese Cinnamon (part of); Stevia rebaudiuna Leaf (part of) ... View More ...

Properties

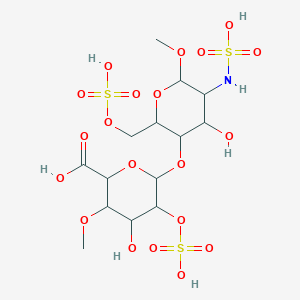

IUPAC Name |

4-hydroxy-6-[4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO20S3/c1-29-9-7(17)10(35-38(26,27)28)14(34-11(9)12(18)19)33-8-4(3-31-37(23,24)25)32-13(30-2)5(6(8)16)15-36(20,21)22/h4-11,13-17H,3H2,1-2H3,(H,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSDFQWQRCUQHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(OC1C(=O)O)OC2C(OC(C(C2O)NS(=O)(=O)O)OC)COS(=O)(=O)O)OS(=O)(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO20S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9045-22-1 | |

| Record name | Heparin, lithium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heparin lithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Anticoagulant Efficacy of Lithium Heparin: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticoagulant mechanism of action of Lithium Heparin. It details the molecular interactions, signaling pathways, and quantitative parameters that underpin its clinical and laboratory applications. This document also outlines key experimental protocols for evaluating its anticoagulant effects.

Core Mechanism of Action: Potentiation of Antithrombin III

The anticoagulant activity of heparin, including its lithium salt form, is primarily mediated through its interaction with Antithrombin III (ATIII), a natural inhibitor of several coagulation serine proteases.[1] The fundamental mechanism is identical across different heparin salts; the choice of lithium as the cation is primarily to avoid interference with electrolyte measurements in clinical chemistry.

Heparin acts as a catalyst, dramatically accelerating the rate at which ATIII inhibits key enzymes in the coagulation cascade, most notably Thrombin (Factor IIa) and activated Factor X (Factor Xa).[2][3] This acceleration can be up to 1000-fold.[2]

The interaction is initiated by the binding of a specific pentasaccharide sequence within the heparin polymer to a high-affinity binding site on the ATIII molecule.[4][5] This binding induces a conformational change in ATIII, exposing its reactive site loop and making it a much more potent inhibitor.[6]

Inhibition of Factor Xa

The heparin-ATIII complex rapidly inactivates Factor Xa.[3] This "allosteric activation" mechanism, driven by the conformational change in ATIII upon heparin binding, is the primary route for Factor Xa inhibition and does not require the heparin molecule to simultaneously bind to Factor Xa.[7] This is a critical step as Factor Xa is a component of the prothrombinase complex, which is responsible for the conversion of prothrombin to thrombin.

Inhibition of Thrombin

For the inhibition of thrombin, a "bridging" or "template" mechanism is required in addition to the allosteric activation of ATIII.[8] This necessitates that the heparin molecule is of sufficient length (at least 18 saccharide units) to form a ternary complex by binding to both ATIII and thrombin simultaneously, bringing them into close proximity for rapid inactivation.[4][8]

Signaling Pathway of Anticoagulation

The anticoagulant cascade initiated by lithium heparin can be visualized as a series of binding and inactivation events.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the anticoagulant activity of heparin. It is important to note that specific values for lithium heparin are not distinctly reported in the literature, as the anticoagulant properties are conferred by the heparin molecule itself.

| Parameter | Interacting Molecules | Value | Significance |

| Dissociation Constant (Kd) | Heparin - Antithrombin III | 7.2 x 10-8 M | Represents the high affinity of heparin for ATIII, crucial for initiating the anticoagulant cascade. |

| Inhibition Constant (Ki) | Heparin-ATIII Complex - Thrombin | 7 nM | Indicates the potent inhibitory capacity of the heparin-activated ATIII complex towards thrombin. |

Experimental Protocols

The anticoagulant effect of lithium heparin is routinely assessed using several key laboratory assays.

Chromogenic Anti-Factor Xa Assay

This assay directly measures the ability of heparin to potentiate the inhibition of Factor Xa by ATIII.

Methodology:

-

Sample Preparation: Patient plasma containing lithium heparin is diluted.

-

Reagent Addition: A known excess of Factor Xa and a chromogenic substrate specific for Factor Xa are added to the diluted plasma.[9] The reagent mixture often contains exogenous ATIII to ensure it is not a limiting factor.[10]

-

Incubation: The mixture is incubated at 37°C for a specified time. During this period, the heparin in the sample forms a complex with ATIII, which then inactivates a portion of the added Factor Xa.

-

Color Development: The remaining, active Factor Xa cleaves the chromogenic substrate, releasing a colored compound (typically p-nitroaniline).

-

Measurement: The intensity of the color is measured spectrophotometrically at 405 nm.

-

Quantification: The amount of color produced is inversely proportional to the heparin concentration in the sample. A standard curve is generated using known concentrations of heparin to determine the concentration in the patient sample, typically reported in IU/mL.[10]

Activated Partial Thromboplastin Time (aPTT)

The aPTT is a global coagulation assay that measures the integrity of the intrinsic and common coagulation pathways. It is prolonged in the presence of heparin.

Methodology:

-

Sample Collection: Whole blood is collected in a tube containing a citrate (B86180) anticoagulant.

-

Plasma Preparation: The blood is centrifuged to obtain platelet-poor plasma.[8]

-

Reagent Addition: An activator of the contact pathway (e.g., ellagic acid, kaolin) and phospholipids (B1166683) (a substitute for platelet factor 3) are added to the plasma.[8]

-

Incubation: The mixture is incubated at 37°C for a defined period (e.g., 3-5 minutes) to allow for optimal activation of the contact factors.[7]

-

Initiation of Clotting: Calcium chloride is added to the mixture to initiate the coagulation cascade.

-

Clot Detection: The time taken for a fibrin clot to form is measured in seconds.

-

Interpretation: The aPTT is prolonged in the presence of heparin due to the inhibition of factors in the intrinsic and common pathways. The therapeutic range for heparin therapy is typically 1.5 to 2.5 times the mean of the laboratory's normal range.[3]

Thrombin Generation Assay (TGA)

TGA provides a global assessment of the coagulability of a plasma sample by measuring the dynamics of thrombin formation and inhibition.

Methodology:

-

Sample Preparation: Platelet-poor or platelet-rich plasma is prepared from citrated whole blood.

-

Reagent Addition: A trigger for coagulation (e.g., tissue factor and phospholipids) and a fluorogenic or chromogenic substrate for thrombin are added to the plasma.[4]

-

Measurement: The generation of thrombin is monitored over time by measuring the cleavage of the substrate, which results in a fluorescent or colored product.[11] The signal is typically read in a microplate reader at 37°C.

-

Data Analysis: A thrombin generation curve is produced, from which several parameters can be derived, including the lag time, the time to peak thrombin, the peak thrombin concentration, and the endogenous thrombin potential (ETP), which is the total amount of thrombin generated.

-

Interpretation: Heparin significantly reduces the peak thrombin concentration and the ETP, reflecting its potent anticoagulant effect.

Conclusion

Lithium heparin is a potent anticoagulant that functions by catalytically enhancing the inhibitory activity of antithrombin III against key coagulation proteases, primarily Factor Xa and thrombin. Its mechanism is well-characterized, involving both allosteric activation and a molecular bridging effect. The choice of the lithium salt is advantageous for specific laboratory applications where sodium ion interference is a concern. The anticoagulant efficacy of lithium heparin can be accurately quantified and monitored using established experimental protocols such as the anti-Factor Xa assay, aPTT, and thrombin generation assays. A thorough understanding of these mechanisms and methodologies is essential for researchers and professionals in the fields of hematology, pharmacology, and drug development.

References

- 1. biotoxik.it [biotoxik.it]

- 2. Kinetic analysis of various heparin fractions and heparin substitutes in the thrombin inhibition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Heparin chain-length dependence of factor Xa inhibition by antithrombin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vitroscient.com [vitroscient.com]

- 8. Partial Thromboplastin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 10. labcorp.com [labcorp.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure of Lithium Heparin Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and anticoagulant activity of lithium heparin. The information is curated for researchers, scientists, and professionals involved in drug development and clinical diagnostics.

Chemical and Physical Properties

Lithium heparin is a salt of the naturally occurring glycosaminoglycan, heparin. It is widely used as an anticoagulant, particularly in blood collection tubes for clinical chemistry analysis, due to its minimal interference with a wide range of analytes.[1] It appears as a white to off-white, odorless, and hygroscopic powder that is highly soluble in water.[2]

The following table summarizes the key physicochemical properties of lithium heparin:

| Property | Value | References |

| Appearance | White to off-white amorphous powder | [2][3] |

| Solubility | Freely soluble in water | [2][3] |

| CAS Number | 9045-22-1 | [2] |

| Average Molecular Weight | 3,000 - 30,000 Da (for unfractionated heparin) | [4] |

| ~4,500 - 6,500 Da (for Low Molecular Weight Heparin) | [4] | |

| Potency/Specific Activity | Typically ≥150 IU/mg (as per various suppliers) | [5][6] |

| Charge Density | Highest negative charge density of any known biomolecule (~3.3 negative charges per disaccharide for heparin) | [7] |

Chemical Structure

Heparin is a heterogeneous mixture of sulfated polysaccharide chains. These chains are composed of repeating disaccharide units of a uronic acid (either L-iduronic acid or D-glucuronic acid) and D-glucosamine. The high degree of sulfation at various positions on these sugar residues contributes to heparin's high negative charge density, which is crucial for its anticoagulant activity.[7][8]

The lithium salt is prepared by replacing the sodium ions of heparin sodium with lithium ions, often through an ion-exchange process.[9] This substitution is particularly advantageous for clinical assays where sodium ion interference is a concern.

The fundamental repeating disaccharide unit of heparin consists of:

-

Uronic Acid: Predominantly L-iduronic acid (IdoA), with some D-glucuronic acid (GlcA).

-

Glucosamine (B1671600): N-acetyl-D-glucosamine (GlcNAc) or N-sulfo-D-glucosamine (GlcNS).

These units are extensively sulfated at the 2-O position of the iduronic acid and the 3-O and 6-O positions of the glucosamine residues. The specific pentasaccharide sequence with high affinity for antithrombin III is essential for heparin's anticoagulant effect.

Mechanism of Anticoagulant Action

The primary anticoagulant effect of lithium heparin is mediated through its interaction with antithrombin III (ATIII), a natural inhibitor of several coagulation serine proteases.[5] Heparin binds to a specific pentasaccharide-binding site on ATIII, inducing a conformational change that accelerates the rate at which ATIII inactivates key clotting factors, most notably thrombin (Factor IIa) and Factor Xa.[5] The inhibition of Factor Xa prevents the conversion of prothrombin to thrombin, while the inhibition of thrombin blocks the conversion of fibrinogen to fibrin, the final step in the formation of a blood clot.

Experimental Protocols

Preparation of Lithium Heparin from Porcine Intestinal Mucosa

The following is a generalized workflow for the preparation of lithium heparin, based on common industry practices.

Methodology:

-

Extraction of Crude Heparin Sodium:

-

Porcine intestinal mucosa is subjected to enzymatic digestion to release heparin.[10][11]

-

The resulting solution is passed through an anion exchange resin to adsorb the negatively charged heparin.[10][11]

-

After washing the resin to remove impurities, heparin is eluted using a high concentration salt solution (e.g., NaCl).[10][11]

-

Crude heparin sodium is then precipitated from the eluate using ethanol and subsequently dried.[9][12]

-

-

Conversion to Lithium Heparin:

-

The crude heparin sodium is dissolved in purified water.

-

The solution is passed through a cation exchange column charged with H+ ions to produce heparinic acid.

-

The acidic eluate is then neutralized with a lithium hydroxide (B78521) (LiOH) solution to form lithium heparin.[10]

-

-

Purification and Drying:

-

The lithium heparin solution is concentrated, often by ultrafiltration.

-

The concentrated solution is subjected to a final ethanol precipitation to purify the lithium heparin.

-

The precipitate is collected and dried under vacuum to yield the final lithium heparin powder.[10]

-

Quality Control: Throughout the process, quality control measures such as monitoring pH, conductivity, and anticoagulant activity are essential to ensure the purity and potency of the final product.

Determination of Anticoagulant Activity (Anti-Factor Xa Assay)

The anti-Factor Xa assay is a chromogenic method used to determine the potency of heparin.[5][13] It measures the ability of heparin to catalyze the inhibition of Factor Xa by antithrombin III.

Principle:

A known amount of excess Factor Xa is added to a plasma sample containing heparin and excess antithrombin III. The heparin in the sample forms a complex with antithrombin III, which then inhibits a portion of the added Factor Xa. The amount of residual, uninhibited Factor Xa is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound. The intensity of the color produced is inversely proportional to the heparin concentration in the sample.

Methodology:

-

Preparation of Reagents:

-

Heparin Standard: A reference standard of lithium heparin with a known potency is used to prepare a series of dilutions to create a standard curve.

-

Antithrombin III (ATIII) Solution: A solution of purified ATIII.

-

Factor Xa Solution: A solution of purified Factor Xa.

-

Chromogenic Substrate: A synthetic peptide substrate for Factor Xa linked to a chromophore (e.g., p-nitroaniline).

-

Buffer: A suitable buffer (e.g., Tris-HCl) to maintain a physiological pH.

-

-

Assay Procedure:

-

Incubation: A pre-determined volume of the heparin standard or test sample is incubated with the ATIII solution and the Factor Xa solution for a specific time and at a controlled temperature (e.g., 37°C).

-

Chromogenic Reaction: The chromogenic substrate is added to the mixture. The residual Factor Xa cleaves the substrate, releasing the chromophore.

-

Measurement: The reaction is stopped (e.g., by adding acetic acid), and the absorbance of the solution is measured at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

-

-

Data Analysis:

-

A standard curve is generated by plotting the absorbance values of the heparin standards against their known concentrations.

-

The concentration of heparin in the test sample is determined by interpolating its absorbance value on the standard curve.

-

The potency is typically expressed in International Units per milligram (IU/mg).

-

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of heparin.[3][14][15][16] These techniques can provide detailed information about the monosaccharide composition, sulfation patterns, and the presence of impurities.[17] For instance, the anomeric proton signals in the ¹H NMR spectrum can be used to identify the different sugar residues and their linkages.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used as a rapid and cost-effective method for the quality control of heparin.[18][19][20][21] The FTIR spectrum provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to the various functional groups present, such as hydroxyl (-OH), amine (-NH), and sulfate (B86663) (-SO₃) groups.[20] This allows for the identification of the substance and the detection of contaminants.[18][19][21]

Applications in Research and Clinical Diagnostics

Lithium heparin is the anticoagulant of choice for a wide range of clinical chemistry tests performed on plasma. Its key advantages include:

-

Minimal Cation Interference: The use of lithium as the counter-ion avoids interference with the measurement of other electrolytes, such as sodium and potassium.[2]

-

Broad Compatibility: It is compatible with most analytical methods used in clinical chemistry.

-

Rapid Plasma Separation: It allows for the immediate centrifugation of blood samples to obtain plasma, reducing turnaround time compared to serum samples which require clotting.[2]

However, it is important to note that lithium heparin is not suitable for the measurement of lithium levels in patients undergoing lithium therapy.

Conclusion

Lithium heparin is a critical component in clinical diagnostics and a valuable tool in hematological research. Its well-characterized chemical structure and potent, specific anticoagulant activity make it an effective and reliable reagent. A thorough understanding of its properties, mechanism of action, and the analytical methods for its characterization is essential for its proper application and for the development of new and improved anticoagulant therapies.

References

- 1. nbinno.com [nbinno.com]

- 2. labcorp.com [labcorp.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]

- 7. Targeting Heparin– and Heparan Sulfate–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in the preparation and synthesis of heparin and related products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103601820A - Preparation method of heparin lithium - Google Patents [patents.google.com]

- 10. Heparin Sodium Was Prepared from Pig Intestinal Mucosa by Dialysis and Spray Drying [scirp.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Preparation Steps and Extraction Methods of Heparin Sodium Porcine [vacutaineradditives.com]

- 13. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]

- 14. researchgate.net [researchgate.net]

- 15. Structural Analysis of Heparin Using NMR Spectroscopy and Chemometrics | Bruker [bruker.com]

- 16. Molecular weight of heparin using 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ipqpubs.com [ipqpubs.com]

- 18. scispace.com [scispace.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. researchgate.net [researchgate.net]

- 21. Analysis of Heparin Samples by Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Sourcing and Manufacturing of Research-Grade Heparin Lithium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heparin, a highly sulfated glycosaminoglycan, is a critical component in both clinical and research settings, primarily known for its potent anticoagulant properties.[1] While the sodium salt of heparin is widely used therapeutically, the lithium salt is often the anticoagulant of choice for in vitro diagnostics and research applications, particularly in clinical chemistry and cell culture.[2][3] Its use prevents interference in electrolyte measurements, as sodium is a key electrolyte being tested.[2] This guide provides a detailed overview of the sourcing, manufacturing, purification, and quality control of high-purity, research-grade Heparin Lithium salt, along with its applications and relevant experimental protocols.

Source Material and Initial Extraction

The primary and exclusive source of crude heparin for pharmaceutical and research-grade production is animal tissue, predominantly porcine (pig) intestinal mucosa.[4][5] The quality and safety of the final product are intrinsically linked to the control and traceability of this raw material.

The initial extraction process involves the following key steps:

-

Harvesting: Mucosa is scraped from the small intestines of pigs sourced from regulated slaughterhouses.

-

Enzymatic Digestion: The collected mucosa undergoes enzymatic hydrolysis. A protease enzyme is used at an alkaline pH (typically 8.5-9.5) and elevated temperature (around 55°C) to break down the tissue and protein complexes, releasing the heparin molecules.[4][6][7]

-

Heat Inactivation & Filtration: The enzymatic reaction is stopped by heating the mixture to 90°C.[4][6] The resulting hydrolysate is then filtered to remove solid tissue debris.[5]

Manufacturing and Purification of Heparin

The filtered hydrolysate contains crude heparin along with other glycosaminoglycans (GAGs), proteins, and impurities. A multi-step purification process is required to isolate and refine the heparin. Anion exchange chromatography is the cornerstone of this process due to heparin's high negative charge.[5]

The purification process is as follows:

-

Resin Capture: The crude heparin solution is mixed with a strong base anion exchange resin, which has a high affinity for the negatively charged heparin molecules.[5]

-

Washing: The resin is washed with a low-concentration salt solution (e.g., ~5% NaCl) to remove weakly bound impurities like proteins and some low molecular weight heparin species.[6]

-

Elution: A high-concentration salt solution (e.g., ~22% NaCl) is used to elute the heparin from the resin.[6]

-

Precipitation: The eluted heparin is precipitated using an organic solvent, typically ethanol, to yield refined Heparin Sodium.

Conversion to Heparin Lithium Salt

For research applications, the sodium salt is converted to the lithium salt to avoid interference with electrolyte-sensitive assays.[2] This is achieved through a cation exchange process.

-

Dissolution: The refined Heparin Sodium is dissolved in purified water.

-

Cation Exchange: The solution is passed through a cation exchange resin column (e.g., a 732-type hydrogen cationic resin).[8] The sodium ions (Na+) are exchanged for hydrogen ions (H+), and the effluent is collected.

-

Neutralization: The acidic effluent is then neutralized to a pH of 6-7 using Lithium Hydroxide (LiOH), forming the Heparin Lithium solution.[9]

-

Final Processing: The resulting solution can be concentrated by ultrafiltration and then precipitated or lyophilized (freeze-dried) to obtain the final, high-purity Heparin Lithium powder.[8][9]

Quality Control and Specifications

Research-grade heparin lithium must meet stringent quality specifications to ensure consistency and reliability in experimental results. A variety of analytical techniques are employed for its characterization.[10][11]

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white amorphous powder | Visual Inspection |

| Potency / Specific Activity | ≥ 150 USP units/mg | Anti-Factor Xa or Anti-Factor IIa chromogenic assay[12] |

| Purity | High purity, free from contaminants | HPLC (SAX-HPLC, WAX-HPLC), NMR Spectroscopy[10][11][13] |

| Lithium Content | Typically 3-4% | Atomic Absorption Spectroscopy or equivalent |

| Solubility | Soluble in water (e.g., 40 mg/mL) | Physical Test |

| Molecular Weight | Varies (typically 13-15 kDa) | Size Exclusion Chromatography (SEC)[11] |

| Endotoxin Levels | Low (specified by manufacturer) | Limulus Amebocyte Lysate (LAL) Test |

Role in Signaling Pathways: FGF Signaling

Heparin and its close structural relative, heparan sulfate, act as essential co-factors in various signaling pathways by facilitating the interaction between ligands and their receptors.[1] A classic example is the Fibroblast Growth Factor (FGF) signaling pathway, which is crucial for processes like cell proliferation, differentiation, and angiogenesis.[14][15]

Heparin binds to both the FGF ligand and the FGF receptor (FGFR), promoting the formation of a stable ternary complex.[16] This complex is essential for receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, such as the MAPK/ERK pathway.[17]

Detailed Experimental Protocols

Preparation of Heparin Lithium Stock Solution

This protocol describes the preparation of a sterile stock solution for use in cell culture or biochemical assays.

Materials:

-

Research-Grade Heparin Lithium powder (e.g., Sigma-Aldrich H0878)

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

Procedure:

-

Accurately weigh the desired amount of Heparin Lithium powder in a sterile weighing boat.

-

Transfer the powder to a sterile conical tube.

-

Add the appropriate volume of sterile water or PBS to achieve the desired concentration (e.g., for a 40 mg/mL stock solution, add 1 mL of solvent per 40 mg of powder).

-

Cap the tube and mix by gentle inversion or slow vortexing until the powder is completely dissolved. The solution should be clear and colorless to faintly yellow.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage or at 2-8°C for short-term use.

Anticoagulation of Whole Blood for Plasma Preparation

This protocol details the use of Heparin Lithium to prevent coagulation during the collection and processing of whole blood.

Materials:

-

Sterile blood collection tubes (e.g., green-top vacuum tubes)

-

Heparin Lithium stock solution

-

Whole blood sample

Procedure:

-

Determine the required concentration of heparin. A common recommendation is 15-20 IU of heparin per mL of blood to be collected.[18][19]

-

Using the potency value from the Certificate of Analysis (e.g., 150 IU/mg), calculate the volume of stock solution needed.

-

Add the calculated volume of sterile Heparin Lithium solution to the blood collection tube. For commercial vacuum tubes, this is pre-added by the manufacturer.

-

Collect the whole blood sample directly into the tube.

-

Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant.[20] Avoid vigorous shaking to prevent hemolysis.

-

The heparinized whole blood can now be used for analysis or centrifuged to separate the plasma. For plasma separation, centrifugation should occur within 2 hours of collection.[20]

Use in Cell Culture

Heparin is often used as a supplement in cell culture media, especially when using human platelet lysate (hPL) as a substitute for fetal bovine serum (FBS), to prevent hydrogel formation.[21] It also helps maintain the activity of certain growth factors.

Materials:

-

Sterile Heparin Lithium stock solution (from Protocol 6.1)

-

Complete cell culture medium

-

Cells to be cultured (e.g., Mesenchymal Stem Cells)

Procedure:

-

Thaw the required aliquot of sterile Heparin Lithium stock solution.

-

Determine the final concentration needed in the culture medium. This can be application-dependent. For MSC culture with hPL, a concentration of at least 0.61 IU/mL has been shown to be effective.[21]

-

Under sterile conditions in a biological safety cabinet, add the calculated volume of heparin stock solution to your complete culture medium.

-

Mix the medium thoroughly by swirling the bottle.

-

Use the heparin-supplemented medium for your cell culture experiments as required by your specific protocol. Note that high concentrations of heparin can impact cell proliferation and differentiation, so optimization is recommended.[21]

References

- 1. Heparin can activate a receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium vs. Lithium Heparin Tubes | Overview & Differences - Lesson | Study.com [study.com]

- 3. Heparin Sodium/Heparin Na Powder Additive Supplier, Cas 9041 08 1 | New Desheng [hbdsbio.com]

- 4. Heparin Sodium Was Prepared from Pig Intestinal Mucosa by Dialysis and Spray Drying [scirp.org]

- 5. dupont.com [dupont.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. CN103601820A - Preparation method of heparin lithium - Google Patents [patents.google.com]

- 9. CN109232773A - The preparation method of heparin lithium - Google Patents [patents.google.com]

- 10. Analysis and characterization of heparin impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tools for the Quality Control of Pharmaceutical Heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nihs.go.jp [nihs.go.jp]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Fibroblast Growth Factor 2 Protein Stability Provides Decreased Dependence on Heparin for Induction of FGFR Signaling and Alters ERK Signaling Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Fibroblast Growth Factor 2 Protein Stability Provides Decreased Dependence on Heparin for Induction of FGFR Signaling and Alters ERK Signaling Dynamics [frontiersin.org]

- 16. Heparin is essential for optimal cell signaling by FGF21 and for regulation of βKlotho cellular stability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Dry Lithium Heparin blood Anticoagulant CAS NO.9045-22-1 [vacutaineradditives.com]

- 19. Lithium heparin preparation - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 20. blockscientific.com [blockscientific.com]

- 21. Heparin concentration is critical for cell culture with human platelet lysate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anticoagulant Cascade and Heparin's Role

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood coagulation cascade and the molecular mechanisms by which heparin exerts its anticoagulant effects. It is designed for professionals in the fields of hematology, pharmacology, and drug development who require a detailed understanding of these critical physiological and pharmacological processes. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways to facilitate a deeper understanding.

The Coagulation Cascade: A Symphony of Proteolytic Activation

Blood coagulation is a vital hemostatic process that culminates in the formation of a stable fibrin (B1330869) clot at the site of vascular injury. This process is orchestrated by a series of enzymatic reactions known as the coagulation cascade.[1] Classically, the cascade is divided into two primary initiating pathways—the extrinsic and intrinsic pathways—that converge on a final common pathway.[2]

-

The Extrinsic (Tissue Factor) Pathway: This is now understood to be the primary initiator of coagulation in vivo.[1][3] It is triggered by trauma to blood vessels, which exposes tissue factor (TF, or Factor III) located in the subendothelial space.[2] Tissue factor then forms a complex with Factor VIIa, and this TF-VIIa complex activates Factor X to Factor Xa.[3][4]

-

The intrinsic (Contact Activation) Pathway: This pathway is initiated when Factor XII comes into contact with negatively charged surfaces, such as collagen exposed by endothelial damage.[2] This contact triggers a conformational change in Factor XII, activating it. Activated Factor XII (XIIa) then initiates a cascade, activating Factor XI to XIa, which in turn activates Factor IX to IXa. Factor IXa, along with its cofactor Factor VIIIa, forms the "tenase" complex, which also activates Factor X to Xa.[4]

-

The Common Pathway: Both pathways converge at the activation of Factor X.[5] Factor Xa, along with its cofactor Factor Va, forms the "prothrombinase" complex on the surface of activated platelets.[4] This complex is responsible for the rapid conversion of prothrombin (Factor II) into its active form, thrombin (Factor IIa). Thrombin is a pivotal enzyme that cleaves soluble fibrinogen (Factor I) into insoluble fibrin monomers.[2] These monomers spontaneously polymerize to form a loose fibrin mesh, which is then stabilized by Factor XIIIa, a transglutaminase that creates covalent cross-links, forming a stable clot.[1]

Quantitative Data of Coagulation Factors

The precise regulation of the coagulation cascade is dependent on the plasma concentration and half-life of each clotting factor.

| Factor | Name(s) | Plasma Concentration (µg/mL) | Half-Life (hours) | Pathway |

| I | Fibrinogen | 2000-4000 | 72-120 | Common |

| II | Prothrombin | 100 | 60-72 | Common |

| V | Proaccelerin | 10 | 12-36 | Common |

| VII | Proconvertin | 0.5 | 4-6 | Extrinsic |

| VIII | Antihemophilic Factor | 0.1 | 8-12 | Intrinsic |

| IX | Christmas Factor | 4 | 18-24 | Intrinsic |

| X | Stuart-Prower Factor | 10 | 24-40 | Common |

| XI | Plasma Thromboplastin (B12709170) Antecedent | 4 | 48-84 | Intrinsic |

| XII | Hageman Factor | 30 | 48-52 | Intrinsic |

| XIII | Fibrin-Stabilizing Factor | 20 | 240-360 | Common |

Heparin's Mechanism of Action

Heparin is a naturally occurring glycosaminoglycan that functions as a potent anticoagulant.[6] It does not possess intrinsic anticoagulant activity; instead, its function is entirely dependent on its interaction with a plasma cofactor, antithrombin (AT).[7][8]

Unfractionated heparin (UFH) is a heterogeneous mixture of polysaccharide chains with molecular weights ranging from 3,000 to 30,000 Da.[7] Its mechanism involves binding to antithrombin via a specific high-affinity pentasaccharide sequence.[9] This binding induces a conformational change in antithrombin, which accelerates its natural ability to inactivate coagulation factors by approximately 1000-fold.[8]

The primary targets of the heparin-antithrombin complex are Thrombin (Factor IIa) and Factor Xa.[10]

-

Inhibition of Factor Xa: The conformational change in antithrombin induced by heparin binding is sufficient to inactivate Factor Xa. This requires only the pentasaccharide sequence.[7]

-

Inhibition of Thrombin (IIa): To inactivate thrombin, heparin must act as a template, simultaneously binding to both antithrombin and thrombin to form a ternary complex.[11] This bridging action requires heparin molecules of at least 18 saccharide units in length.[7]

By inactivating thrombin, heparin not only prevents the formation of fibrin but also inhibits thrombin-mediated activation of Factors V and VIII, further dampening the coagulation cascade.[7]

Experimental Protocols for Monitoring Heparin Therapy

Due to its variable anticoagulant response, intravenous unfractionated heparin therapy requires routine laboratory monitoring to ensure safety and efficacy.[7] The two most common assays are the activated partial thromboplastin time (aPTT) and the anti-Factor Xa assay.

Table: Therapeutic Ranges for Heparin Monitoring

| Assay | Therapeutic Range | Indication |

| aPTT | 1.5 - 2.5 times baseline (e.g., 60-80 seconds) | Venous Thromboembolism, Atrial Fibrillation |

| Anti-Xa Assay | 0.3 - 0.7 U/mL | Venous Thromboembolism, Acute Coronary Syndromes |

| Activated Clotting Time (ACT) | 400 - 600 seconds | Cardiopulmonary Bypass Surgery[12] |

Protocol 1: Activated Partial Thromboplastin Time (aPTT)

Principle: The aPTT is a global coagulation assay that measures the integrity of the intrinsic and common pathways.[13] It assesses the time required for fibrin clot formation after the addition of a contact activator (e.g., silica, kaolin) and phospholipids (B1166683) to a patient's platelet-poor plasma.[13] Heparin's potentiation of antithrombin leads to the inhibition of factors in these pathways (primarily IIa and Xa, but also IXa, XIa, XIIa), resulting in a prolonged clotting time that is proportional to the heparin concentration.[9]

Methodology:

-

Sample Collection: Collect whole blood in a sodium citrate (B86180) tube.

-

Plasma Preparation: Centrifuge the sample to obtain platelet-poor plasma (PPP).

-

Incubation: Mix a known volume of patient PPP with a partial thromboplastin reagent (containing phospholipids) and a contact activator. Incubate the mixture for a standardized time at 37°C.

-

Clot Initiation: Add calcium chloride (CaCl₂) to the mixture to initiate the clotting cascade.

-

Detection: Measure the time (in seconds) until a fibrin clot is detected by an optical or mechanical coagulometer.

-

Analysis: Compare the patient's clotting time to the laboratory's established therapeutic range.

Protocol 2: Anti-Factor Xa (Anti-Xa) Assay

Principle: The anti-Xa assay is a chromogenic assay that directly quantifies the anticoagulant activity of heparin by measuring its ability to inhibit Factor Xa.[14] Unlike the aPTT, it is less affected by other patient variables, such as elevated levels of factor VIII.[15] The amount of residual Factor Xa activity is inversely proportional to the heparin concentration in the plasma.[16]

Methodology:

-

Sample Collection & Preparation: Obtain citrated platelet-poor plasma as described for the aPTT.

-

Reagent Incubation: A known volume of patient plasma is incubated with a reagent containing a fixed, excess amount of Factor Xa and antithrombin (some kits rely on endogenous AT). The heparin in the patient's plasma will form a complex with antithrombin, inactivating a portion of the added Factor Xa.

-

Chromogenic Substrate Addition: A chromogenic substrate that is specific for Factor Xa is added to the mixture.

-

Colorimetric Reading: The residual, uninhibited Factor Xa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline). The intensity of the color is measured by a spectrophotometer at 405 nm.

-

Quantification: The amount of color produced is inversely proportional to the heparin concentration in the sample. The concentration is determined by comparing the result to a standard curve prepared with known concentrations of heparin.[14]

References

- 1. Coagulation - Wikipedia [en.wikipedia.org]

- 2. teachmephysiology.com [teachmephysiology.com]

- 3. Back to basics: the coagulation pathway [bloodresearch.or.kr]

- 4. The Coagulation Cascade | Mackman Lab [med.unc.edu]

- 5. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ahajournals.org [ahajournals.org]

- 8. droracle.ai [droracle.ai]

- 9. Anticoagulants: A Review of the Pharmacology, Dosing, and Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. litfl.com [litfl.com]

- 11. Heparin - Wikipedia [en.wikipedia.org]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. Coagulation Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Anti-Xa Assays [practical-haemostasis.com]

- 15. researchgate.net [researchgate.net]

- 16. fritsmafactor.com [fritsmafactor.com]

An In-depth Technical Guide to the Core Principles of Using Lithium Heparin for Plasma Separation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and technical considerations for using lithium heparin as an anticoagulant for plasma separation. It is intended to serve as a valuable resource for laboratory professionals to ensure the quality and integrity of plasma samples for a wide range of research and diagnostic applications.

Mechanism of Action of Lithium Heparin

Lithium heparin is a widely used anticoagulant that prevents blood clotting by potentiating the activity of antithrombin III (ATIII), a natural inhibitor of coagulation.[1] Heparin binds to ATIII, inducing a conformational change that accelerates the inactivation of several key clotting factors, most notably thrombin (Factor IIa) and Factor Xa.[1][2] The inactivation of thrombin is crucial as it prevents the conversion of fibrinogen to fibrin, the protein meshwork that forms the basis of a blood clot.[1][3]

The anticoagulant effect of heparin is dependent on its molecular weight. Unfractionated heparin, with a molecular weight ranging from 3,000 to 30,000 Daltons, is capable of inactivating both thrombin and Factor Xa.[1][4] This dual action provides robust anticoagulation, making it suitable for a broad array of applications.

Below is a diagram illustrating the central role of heparin in the coagulation cascade.

Quantitative Data for Plasma Separation

The concentration of lithium heparin and the centrifugation parameters are critical for obtaining high-quality plasma. The following tables summarize the recommended quantitative data for these parameters.

Table 1: Recommended Lithium Heparin Concentrations

| Parameter | Recommended Value | Notes |

| Final Concentration | 10-30 USP units/mL of blood[5] | This is generally considered an excess for effective anticoagulation. |

| Standardized Concentration | 18 I.U. per 1 mL of blood[4] | As per ISO 6710 and CLSI H1-A5 standards for evacuated blood collection systems. |

| Low Concentration for Ionized Calcium | < 10 IU/mL of blood[5] | To minimize the negative bias in ionized calcium measurements due to heparin binding. |

Table 2: Centrifugation Protocols for Lithium Heparin Plasma

| Centrifugation Speed (g-force) | Centrifugation Time (minutes) | Tube Type | Reference |

| 1,000-2,000 x g | 10 | General | [6] |

| 2,000 x g | 10 | Lithium Heparin Gel (LiHepGel), Serum, Barricor | [7] |

| 3,000 x g | 5, 7 | Lithium Heparin Gel (LiHepGel), Serum | [7] |

| 4,000 x g | 3 | Barricor™ tubes | [8] |

| 2,000 rpm (approx. 1000 x g) | 20 | EDTA tubes (for comparison) | [9] |

| 3,200-3,500 rpm | 10-15 | General | [10] |

Note: It is crucial to validate centrifugation protocols within your laboratory, as optimal conditions can vary based on the specific centrifuge, tube type, and downstream application.

Experimental Protocols for Plasma Separation

The following is a generalized protocol for plasma separation using lithium heparin tubes.

Materials:

-

Blood collection system (e.g., needle, holder)

-

Lithium heparin blood collection tubes (green top)

-

Personal protective equipment (gloves, lab coat, safety glasses)

-

Centrifuge

-

Pipettes for plasma transfer

-

Labeled cryovials for storage

Procedure:

-

Blood Collection:

-

Centrifugation:

-

Plasma Aliquoting:

-

Carefully remove the tube from the centrifuge.

-

Using a clean pipette, aspirate the supernatant (plasma) without disturbing the buffy coat (the layer of white blood cells and platelets) or the red blood cell pellet at the bottom.

-

Transfer the plasma to a pre-labeled cryovial.

-

-

Storage:

-

If not for immediate analysis, store the plasma aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]

-

The following diagram illustrates the general workflow for plasma separation.

Potential Interferences and Considerations

While lithium heparin is compatible with a wide range of clinical chemistry assays, it is not without its limitations. Researchers should be aware of the following potential interferences:

-

Electrolyte Measurements: The use of sodium heparin can falsely elevate sodium levels. Lithium heparin is generally preferred for electrolyte panels, but it should be avoided when measuring lithium levels in patients undergoing lithium therapy.

-

Ionized Calcium: Heparin can bind to calcium ions, leading to a factitiously low measurement of ionized calcium.[5] This effect is concentration-dependent, and using tubes with lower heparin concentrations is recommended for this assay.[5]

-

Creatine Kinase (CK) and γ-Glutamyltransferase (GGT): Incomplete filling of lithium heparin tubes can lead to an excess of heparin relative to the blood volume, which has been shown to interfere with the activity of CK and GGT in some assay systems.[14]

-

Enzymatic Creatinine (B1669602) Assays: Under-filled lithium heparin tubes can cause a clinically significant overestimation of creatinine when using certain enzymatic assays.[15]

-

Lactate Dehydrogenase (LD): Some studies have reported a bias in LD measurements when using certain types of lithium heparin tubes with mechanical separators compared to standard gel tubes.[16]

-

Proteomics: Heparinized plasma can cause non-specific protein binding, which may affect downstream applications such as mass spectrometry.[17]

Beyond Anticoagulation: Other Biological Activities of Heparin

It is important for researchers to be aware that heparin has biological activities beyond its well-known anticoagulant effects. These activities are generally not a concern for routine clinical chemistry but may be relevant in specific research contexts. Heparin has been shown to interact with various biological pathways, including:

-

Inflammation: Heparin can exhibit anti-inflammatory properties by neutralizing cationic inflammatory mediators and inhibiting the adhesion and activation of leukocytes.[18]

-

Angiogenesis and Metastasis: Heparin can influence angiogenesis and has been investigated for its potential to inhibit tumor metastasis through mechanisms that may be independent of its anticoagulant activity.[18]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. hettich.dk [hettich.dk]

- 5. The use of heparin in preparing samples for blood gas analysis [acutecaretesting.org]

- 6. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Influence of centrifugation conditions on the results of 77 routine clinical chemistry analytes using standard vacuum blood collection tubes and the new BD-Barricor tubes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved quality of samples and laboratory turnaround time using 3.5 mL low vacuum BD Vacutainer® Barricor tubes in the emergency department - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cinj.org [cinj.org]

- 10. d2xk4h2me8pjt2.cloudfront.net [d2xk4h2me8pjt2.cloudfront.net]

- 11. Test Details [utmb.edu]

- 12. butterfliesnow.com [butterfliesnow.com]

- 13. eclinpath.com [eclinpath.com]

- 14. frontierspartnerships.org [frontierspartnerships.org]

- 15. Lithium heparin interference in the Abbott enzymatic creatinine assay: the significance of under-filled tubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The local clinical validation of a new lithium heparin tube with a barrier: BD Vacutainer® Barricor LH Plasma tube - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biochemia-medica.com [biochemia-medica.com]

- 18. Heparin and Related Drugs: Beyond Anticoagulant Activity - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Matrix: A Technical Guide to the Solubility and Stability of Lithium Heparin in Diverse Buffer Systems

For researchers, scientists, and drug development professionals, understanding the behavior of heparin lithium salt in various buffered solutions is paramount for ensuring the integrity and efficacy of experimental and therapeutic applications. This in-depth technical guide delineates the critical factors influencing the solubility and stability of lithium heparin, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate informed decision-making in the laboratory.

Lithium heparin, a widely utilized anticoagulant, demonstrates high solubility in aqueous solutions, including common biological buffers. Its stability, however, is a more nuanced characteristic, susceptible to the influences of pH, temperature, and the specific ionic composition of the buffer. This guide provides a comprehensive overview of these interactions to support the development of robust and reliable heparin-based formulations and analytical methods.

Quantitative Analysis of Lithium Heparin Solubility and Stability

The following tables summarize the available quantitative data on the solubility and stability of heparin lithium salt in various buffers and conditions. It is important to note that much of the detailed stability research has been conducted on sodium heparin; however, the stability characteristics in solution are expected to be largely comparable for lithium heparin, as the heparin polyanion is the primary determinant of stability.

Table 1: Solubility of Heparin Salts in Aqueous Solutions

| Buffer/Solvent | Salt Form | Concentration | Temperature (°C) | Observations |

| Water | Lithium Heparin | 40 mg/mL | Room Temperature | Clear, colorless to faint yellow or tan solution.[1] |

| Water | Sodium Heparin | 50 mg/mL | Room Temperature | Soluble.[2] |

| Phosphate (B84403) Buffered Saline (PBS) | Lithium Heparin | 100 mg/mL | Not Specified | Clear solution.[3] |

| Saline (0.9% NaCl) | Lithium Heparin | 40 mg/mL (expected) | Room Temperature | Expected to be similar to water solubility.[1] |

Table 2: Stability of Heparin in Various Buffers and Conditions

| Buffer/Diluent | Salt Form | Concentration | pH | Temperature (°C) | Duration | Stability Observation |

| 10 mM Sodium Phosphate | Sodium Heparin | Not Specified | 7.0 | 100 | 500 hours | Relatively stable.[4] |

| 10 mM Sodium Phosphate | Sodium Heparin | Not Specified | 7.0 | 100 | > 500 hours | Rapid degradation observed as pH decreased due to acidic degradants.[4] |

| 0.9% Saline | Heparin | Not Specified | Not Specified | Room Temperature | 24 hours | Stable in plastic containers.[5][6] |

| 5% Dextrose | Heparin | Not Specified | Not Specified | Room Temperature | 24 hours | 3-5% loss of activity.[5][6] |

| Dextrose 5% in Water (D5W) | Sodium Heparin | 5000 units/250 ml | 2, 4, 9 | Room Temperature | 24 hours | No substantial changes in heparin activity.[7] |

| 100 mM Tris buffer with 2.5 mM Calcium Acetate | Heparin | 1 g/50 mL | 6.8 | 28 | 66 hours | Used for enzymatic digestion; heparin is susceptible to degradation.[8] |

| Aqueous Solution (Sterile) | Heparin | Not Specified | Not Specified | 2 - 8 | 2 years | Excellent stability.[1][2] |

Factors Influencing Stability

Several key factors can impact the stability of heparin lithium salt in solution:

-

pH: Heparin is most stable in neutral to slightly alkaline conditions (pH 7.0-8.0).[9] Acidic conditions (below pH 6.0) can lead to a rapid loss of potency due to desulfation and hydrolysis of glycosidic linkages.[4][9]

-

Temperature: Elevated temperatures accelerate the degradation of heparin.[10] For long-term storage, refrigeration at 2-8°C is recommended.[1][2] Autoclaving heparin solutions is not advised as it can cause cross-linking of the sugars.[2]

-

Buffer Composition: The choice of buffer can influence heparin's stability. While stable in saline and phosphate buffers under appropriate conditions, some components, like those in dextrose solutions, can lead to a minor loss of activity over time.[5][6]

-

Microbial Contamination: Non-sterile solutions are highly susceptible to degradation as microorganisms can utilize the heparin polysaccharide for nutrients.[2]

Experimental Protocols

The following are generalized methodologies for assessing the solubility and stability of heparin lithium salt in different buffers.

Protocol for Determining Solubility

This protocol outlines a method for determining the saturation solubility of heparin lithium salt in a given buffer.

-

Buffer Preparation: Prepare the desired buffer (e.g., PBS, TRIS, Citrate) at the target pH and concentration.

-

Heparin Addition: Add an excess amount of heparin lithium salt to a known volume of the prepared buffer in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension at high speed to pellet the undissolved heparin.

-

Sampling: Carefully collect a known volume of the clear supernatant.

-

Quantification: Determine the concentration of heparin in the supernatant using a suitable analytical method, such as an anti-Factor Xa chromogenic assay.

Protocol for Assessing Stability

This protocol describes a method to evaluate the stability of a heparin lithium salt solution over time under specific buffer and temperature conditions.

-

Solution Preparation: Prepare a solution of heparin lithium salt in the desired buffer at a known concentration.

-

Aliquoting: Dispense the solution into multiple sterile, sealed containers to avoid repeated sampling from the same stock.

-

Incubation: Store the aliquots under the desired experimental conditions (e.g., different temperatures).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), remove an aliquot for analysis.

-

Analysis: Assess the stability of the heparin. This can be done by:

-

Activity Assays: Measuring the anticoagulant activity using methods like the anti-Factor Xa or activated partial thromboplastin (B12709170) time (aPTT) assays.[5][6]

-

Structural Integrity: Analyzing for degradation products or changes in molecular weight using techniques like size-exclusion chromatography (SEC) or polyacrylamide gel electrophoresis (PAGE).[4]

-

Chemical Analysis: Monitoring for the loss of N-sulfo groups, a key indicator of degradation, using methods like hydrophilic interaction chromatography-mass spectrometry (HILIC-MS).[10]

-

Signaling Pathways and Logical Relationships

The stability of heparin is not governed by a classical signaling pathway but rather by a series of chemical degradation pathways. The following diagram illustrates the key factors that influence heparin stability and the resulting degradation mechanisms.

This guide provides a foundational understanding of the solubility and stability of heparin lithium salt in various buffer systems. For critical applications, it is recommended to perform specific solubility and stability studies using the intended buffer system and storage conditions to ensure optimal performance and reliability.

References

- 1. Heparin lithium, Porcine intestinal mucosa, 9045-22-1, H0878, Sigma-Aldrich [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Accelerated stability studies of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Heparin stability: effects of diluent, heparin activity, container, and pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of pH on the stability of heparin in 5% dextrose solutions. | Semantic Scholar [semanticscholar.org]

- 8. NMR methods to monitor the enzymatic depolymerization of heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability of heparin solutions | Semantic Scholar [semanticscholar.org]

- 10. Heparin stability by determining unsubstituted amino groups using HILIC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Preparing Plasma Samples Using Lithium Heparin Tubes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of lithium heparin as an anticoagulant is a standard practice in clinical and research settings for the preparation of plasma samples. Heparin acts by potentiating the activity of antithrombin III, which in turn inhibits several coagulation factors, primarily thrombin (Factor IIa) and Factor Xa, thus preventing the formation of a fibrin (B1330869) clot.[1][2] This process yields plasma, the liquid component of blood that retains its full complement of proteins, making it a valuable matrix for a wide range of downstream applications, including clinical chemistry, proteomics, and metabolomics.

This document provides a detailed protocol for the preparation of high-quality plasma samples using lithium heparin collection tubes. It includes experimental procedures, data on analyte stability under various pre-analytical conditions, and considerations for specialized downstream analyses such as mass spectrometry.

Mechanism of Action: Heparin as an Anticoagulant

Heparin's anticoagulant effect is mediated through its interaction with antithrombin III (ATIII), a natural inhibitor of coagulation cascade proteases. By binding to ATIII, heparin induces a conformational change that accelerates the inactivation of thrombin and Factor Xa by several orders of magnitude.

Experimental Protocol: Plasma Preparation

This protocol outlines the standardized procedure for collecting and processing blood samples using lithium heparin tubes to obtain high-quality plasma.

Materials and Equipment

-

Lithium heparin vacuum blood collection tubes (e.g., green-top tubes).

-

Phlebotomy equipment (needles, holder, tourniquet, alcohol swabs, gauze).

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses.

-

Refrigerated centrifuge with a swing-out rotor.

-

Pipettes and sterile, nuclease-free polypropylene (B1209903) tubes for aliquoting.

-

Tube rocker or inverter (optional).

-

Ice bath (optional, for specific applications).

Experimental Workflow

Step-by-Step Procedure

-

Patient/Subject Preparation and Identification: Ensure proper identification of the subject. For certain metabolic studies, fasting may be required.

-

Blood Collection:

-

Assemble the phlebotomy equipment.

-

Apply the tourniquet and select a suitable vein.

-

Cleanse the venipuncture site with an alcohol swab and allow it to air dry.

-

Perform venipuncture and collect blood into the lithium heparin tube, ensuring the tube is filled to the indicated volume to maintain the correct blood-to-anticoagulant ratio.

-

-

Immediate Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the lithium heparin anticoagulant.[3] Avoid vigorous shaking to prevent hemolysis.

-

Pre-Centrifugation Handling and Transport:

-

Process samples as soon as possible after collection. If immediate centrifugation is not possible, store the whole blood sample according to the stability requirements of the target analytes (see Data Presentation section). For many routine analytes, storage at room temperature for up to 6 hours is acceptable, though for sensitive analytes like potassium and lactate (B86563) dehydrogenase, shorter times are recommended.[4]

-

Transport samples to the laboratory in an upright position.

-

-

Centrifugation:

-

Place the lithium heparin tubes in a refrigerated centrifuge, ensuring the load is balanced.

-

Centrifuge the samples at 1,500-2,000 x g for 10-15 minutes at 4°C.[2] Higher g-forces (e.g., 3,000 x g) for shorter durations (e.g., 5-10 minutes) may also be suitable for many clinical chemistry analytes.[5][6] For applications requiring platelet-poor plasma, a two-step centrifugation protocol may be necessary.

-

-

Plasma Aliquoting:

-

Following centrifugation, carefully remove the tubes from the centrifuge without disturbing the separated layers.

-

Using a clean pipette, aspirate the supernatant (plasma) and transfer it to one or more pre-labeled, sterile polypropylene tubes. Be careful not to disturb the buffy coat (the thin layer of white blood cells and platelets) or the red blood cell pellet.

-

-

Storage:

Data Presentation: Analyte Stability and Pre-analytical Variables

The stability of analytes in lithium heparin plasma is influenced by several pre-analytical factors, including storage time and temperature before and after centrifugation. The following tables summarize the stability of common analytes under different conditions.

Table 1: Stability of Analytes in Whole Blood (Pre-Centrifugation) at Room Temperature

| Analyte | Stability (Time to Significant Change) | % Change at Indicated Time | Reference |

| Glucose | < 3 hours (delayed centrifugation) | Unacceptably low recovery | [9] |

| Potassium | ~ 6 hours | -2.9% | [4] |

| Phosphorus | ~ 3 hours | -6.1% | [4] |

| Lactate Dehydrogenase (LDH) | ~ 3 hours | -5.7% | [4] |

| Comprehensive Metabolic Panel (most other analytes) | > 24 hours | Stable | [9] |

Table 2: Stability of Analytes in Separated Plasma (Post-Centrifugation)

| Analyte | Storage Condition | Stability (Time to Significant Change) | % Change at Indicated Time | Reference |

| Glucose | Room Temperature | ~ 12 hours | Acceptable recovery (≥90%) | [9] |

| Bicarbonates | Room Temperature | ~ 6 hours | -19.7% | [4] |

| Lactate Dehydrogenase (LDH) | Room Temperature | ~ 4 hours | +6.0% | [4] |

| Potassium | 4°C | > 40 hours | Stable within allowable bias | [10] |

| Phosphate | 4°C | > 68 hours | Stable within allowable bias | [10] |

| Most Analytes | 4°C | Up to 48 hours | Stable | [7] |

Table 3: Recommended Centrifugation Parameters

| g-force (RCF) | Time (minutes) | Temperature | Suitability | Reference |

| 1,500 - 2,000 x g | 10 - 15 | 4°C or Room Temperature | General clinical chemistry, research | [2] |

| 2,400 x g | 10 | Room Temperature | Routine clinical chemistry | [10] |

| 3,000 x g | 5 - 10 | Room Temperature | Routine clinical chemistry (time-saving) | [5][6] |

| 3,200 - 3,500 rpm | 10 - 15 | Not specified | General clinical chemistry | [3] |

Note: It is crucial to convert RPM to g-force (RCF) based on the specific centrifuge rotor radius.

Considerations for Downstream Applications

Mass Spectrometry (Proteomics and Metabolomics)

Lithium heparin plasma is a suitable matrix for many mass spectrometry-based applications, but some considerations are necessary:

-

Proteomics: Heparin can interfere with some downstream applications by causing non-specific protein binding, which may affect protein separation and mass spectrometry of peptides.[1] However, studies have shown that with appropriate workflows, lithium heparin plasma can yield comparable results to EDTA plasma for shotgun proteomics.[11] For targeted protein quantification using methods like LC-MRM-MS, different anticoagulants can influence results, and immunocapture techniques may be required to mitigate matrix effects.[12]

-

Metabolomics: For metabolomics studies, the choice of anticoagulant is critical as it can introduce exogenous signals or cause ion suppression/enhancement.[13] While some studies suggest minimal differences between common anticoagulants, others have noted that heparin can form unwanted lithium adducts and enhance the ionization of certain lipids and polymers from the collection tube, potentially causing matrix effects.[13] EDTA is often preferred for metabolomics as it chelates divalent cations and can inhibit certain enzymatic activities.[8] However, heparin plasma has been successfully used in many metabolomics studies. Consistency in the choice of anticoagulant across all samples in a study is paramount.[8]

Conclusion

The protocol outlined in this document provides a comprehensive guide for the preparation of high-quality plasma samples using lithium heparin tubes. Adherence to standardized procedures for blood collection, handling, and processing is critical to minimize pre-analytical variability and ensure the integrity of the collected samples. The provided data on analyte stability and centrifugation parameters can aid in optimizing experimental workflows for various research and drug development applications. For sensitive downstream analyses such as mass spectrometry, careful consideration of the potential interferences from heparin is warranted, and consistency in sample handling is essential for generating reliable and reproducible data.

References

- 1. biochemia-medica.com [biochemia-medica.com]

- 2. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 3. d2xk4h2me8pjt2.cloudfront.net [d2xk4h2me8pjt2.cloudfront.net]

- 4. Stability of Routine Biochemical Analytes in Whole Blood and Plasma From Lithium Heparin Gel Tubes During 6‐hr Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of centrifugation conditions on the results of 77 routine clinical chemistry analytes using standard vacuum blood collection tubes and the new BD-Barricor tubes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Selection of Serum, Plasma, and Anticoagulants for Metabolomics - Creative Proteomics [creative-proteomics.com]

- 9. academic.oup.com [academic.oup.com]

- 10. diva-portal.org [diva-portal.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effects of sample matrix in the measurement of antithrombin by LC-MS: A role for immunocapture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Lithium Heparin in Electrolyte and Blood Gas Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of lithium heparin as an anticoagulant for the accurate determination of electrolytes and blood gases in whole blood samples. Adherence to these protocols is critical for ensuring the integrity and reliability of laboratory results.

Introduction to Lithium Heparin

Lithium heparin is the anticoagulant of choice for a multitude of clinical chemistry assays, particularly for the analysis of electrolytes and blood gases.[1][2][3][4] Its primary function is to prevent blood clotting by potentiating the activity of antithrombin III, which in turn inhibits several coagulation factors, most notably thrombin (Factor IIa) and Factor Xa.[5][6] This mechanism effectively halts the coagulation cascade, preserving the blood in a fluid state suitable for analysis.[6]

The lithium salt of heparin is preferred over other forms, such as sodium heparin, because it minimizes interference with electrolyte measurements.[1][2] The use of sodium heparin can falsely elevate sodium ion concentrations in the sample, leading to erroneous clinical interpretations.[1][2] Lithium heparin, conversely, introduces lithium ions, which are not typically measured in routine electrolyte panels and thus do not interfere.[7]

Mechanism of Action of Heparin

Heparin exerts its anticoagulant effect by binding to antithrombin III, a naturally occurring inhibitor of serine proteases in the coagulation cascade. This binding induces a conformational change in antithrombin III, accelerating its inhibitory activity by several orders of magnitude. The heparin-antithrombin III complex rapidly inactivates key clotting factors, thereby preventing the formation of a fibrin (B1330869) clot.

Applications in Electrolyte and Blood Gas Analysis

Lithium heparin is the recommended anticoagulant for the collection of blood samples for a variety of clinical tests, including:

-

Chemistry Panels: For the measurement of a wide range of analytes, including electrolytes.[3][4][8]

-

Electrolyte Testing: Ideal for accurate determination of sodium, potassium, chloride, and ionized calcium levels.[8][9]

-

Arterial Blood Gas (ABG) Analysis: Essential for measuring blood pH, partial pressure of oxygen (pO2), and partial pressure of carbon dioxide (pCO2).[3][8]

Quantitative Data on Analyte Interference

The concentration of lithium heparin in blood collection devices is a critical factor that can influence test results. While essential for preventing coagulation, excessive amounts can lead to analytical errors.

Table 1: Effect of Heparin Concentration on Ionized Calcium (iCa) Levels

| Heparin Concentration (IU/mL) | Approximate Reduction in iCa (mmol/L) | Reference |

| 10 | Minimal / Insignificant | [5][10] |

| 15 | 0.03 | [5] |

| 50 | 0.15 | [5] |

| 100 | 0.19 | [5] |

| ~200-300 | Significant Decrease | [11] |

Table 2: Effect of High Heparin Concentration on Other Analytes

| Analyte | Effect of High Heparin Concentration | Reference |

| Sodium (Na+) | Negative bias of 2-3 mmol/L at 100 units/mL | [12] |

| pH | Increase | [13][14] |

| pCO2 | Decrease | [13] |

| pO2 | Increase | [13] |

| Potassium (K+) | No significant impact from underfilling tubes | [14] |

| Lactate (B86563) | No significant impact from underfilling tubes | [14] |

It is crucial to use blood collection tubes or syringes with the appropriate concentration of heparin and to ensure they are filled to the correct volume to minimize these effects.[10] For ionized calcium, lyophilized (dry) heparin at a concentration not exceeding 10 IU/mL is recommended unless a specialized calcium-balanced heparin is used.[5][10]

Experimental Protocols

Protocol for Venous Blood Collection for Electrolyte Analysis

-

Patient Identification: Verify the patient's identity using at least two unique identifiers.[8]

-

Tube Selection: Select a vacuum blood collection tube containing spray-coated lithium heparin (typically with a green top).

-

Site Preparation: Cleanse the venipuncture site with an appropriate antiseptic.

-

Venipuncture: Perform venipuncture according to standard phlebotomy procedures.

-

Tube Filling: Allow the tube to fill to its stated volume. Under-filling can lead to an incorrect blood-to-anticoagulant ratio.

-

Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of blood with the anticoagulant.[8][15] Do not shake, as this can cause hemolysis.[16]

-

Labeling: Label the tube with the patient's information, date, and time of collection.[8]

-

Transport: Transport the sample to the laboratory promptly.

-

Processing: Centrifuge the sample to separate plasma from the cellular components for analysis.[8]

Protocol for Arterial Blood Gas (ABG) Sample Collection

-

Patient Identification: Confirm the patient's identity.

-

Syringe Selection: Use a pre-heparinized arterial blood gas syringe containing dry (lyophilized) lithium heparin at a concentration of approximately 23.5 IU/mL.[17][18]

-

Site Selection and Preparation: Select a suitable artery (typically the radial artery) and prepare the site using an antiseptic technique.

-

Arterial Puncture: Perform the arterial puncture and allow the syringe to self-fill to the appropriate volume.

-

Air Bubble Removal: Expel any air bubbles from the syringe immediately to prevent alteration of blood gas values.

-

Mixing: Roll the syringe between the palms to mix the blood with the heparin.

-

Capping and Transport: Cap the syringe and transport it on ice to the laboratory for immediate analysis.

Visualized Workflows and Relationships

Pre-analytical Workflow for Blood Gas and Electrolyte Analysis

Potential Interferences with Lithium Heparin

Pre-analytical Considerations and Best Practices

To ensure the highest quality results, the following pre-analytical factors must be carefully managed:

-

Correct Order of Draw: When collecting multiple blood samples, adhere to the correct order of draw to prevent cross-contamination of additives between tubes.

-